1-(5-Bromo-2-methylbenzyl)piperidine
Description
1-(5-Bromo-2-methylbenzyl)piperidine is a synthetic piperidine derivative characterized by a benzyl group substituted with a bromine atom at position 5 and a methyl group at position 2 of the aromatic ring. The bromine atom likely enhances lipophilicity and influences electronic properties, while the methyl group may contribute to steric effects and metabolic stability.
Properties
IUPAC Name |
1-[(5-bromo-2-methylphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-11-5-6-13(14)9-12(11)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLXBULVPVNOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methylbenzyl)piperidine typically involves the reaction of 5-bromo-2-methylbenzyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methylbenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-methylbenzylpiperidine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2-methylbenzylpiperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
1-(5-Bromo-2-methylbenzyl)piperidine has been investigated for its potential as an anticancer agent. Compounds with piperidine moieties are often explored for their ability to inhibit specific enzymes associated with cancer cell proliferation. For instance, studies have shown that piperidine derivatives can effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, including cancer cells . The incorporation of the bromo group may enhance the binding affinity to the target enzyme due to halogen bonding interactions.
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Piperidine derivatives are known to interact with neurotransmitter receptors, which could lead to the development of treatments for neurological disorders. For example, compounds similar to this compound have been studied for their effects on dopamine receptors, potentially offering therapeutic avenues for conditions like schizophrenia or Parkinson's disease .
Synthetic Organic Chemistry
Building Block in Synthesis
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives for further study. For instance, it can participate in nucleophilic substitution reactions where the bromine atom can be replaced by other functional groups, facilitating the development of new compounds with varied biological activities .
Functionalization Opportunities
The presence of both the bromine and piperidine functionalities provides multiple sites for chemical modification. This versatility is advantageous in drug design, allowing researchers to tailor compounds to achieve desired pharmacological profiles. For example, modifications could enhance solubility or selectivity towards specific biological targets, which is crucial in developing effective therapeutics .
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure may impart specific properties to polymers, such as increased thermal stability or enhanced mechanical strength. Research into piperidine-based polymers has shown promising results in applications ranging from coatings to biomedical devices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methylbenzyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with NMDA Antagonists
| Compound | Core Structure | Key Substituents | Primary Activity |
|---|---|---|---|
| This compound | Piperidine + brominated benzyl | 5-Br, 2-CH3 | Hypothesized enzyme/receptor modulation |
| PCP | Piperidine + cyclohexyl-phenyl | None | NMDA receptor antagonism |
| Ketamine | Cyclohexanamine | 2-O-chlorophenyl | NMDA antagonism, analgesia |
Piperidine-Based Enzyme Inhibitors
Piperidine derivatives with aromatic substitutions often target enzymes. For example:
Key Differences :
- The bromine in this compound may enhance membrane permeability compared to polar hydroxyl/methoxy groups in Compound 4.
- Methyl substitution could reduce metabolic degradation relative to unsubstituted benzyl groups.
Sigma-1 Receptor (S1R) Ligands
Piperidine derivatives with hydrophobic substituents, such as 1-(3-phenylbutyl)piperidine , bind to S1R via salt bridges (e.g., Glu172 interaction) and hydrophobic packing near helices α4/α5.
Table 2: Pharmacophore Features of S1R Ligands
| Feature | 1-(3-Phenylbutyl)piperidine | This compound |
|---|---|---|
| Hydrophobic Group | 3-Phenylbutyl | 5-Bromo-2-methylbenzyl |
| Salt Bridge Partner | Glu172 | Likely Glu172 or analogous residues |
| Orientation in Binding Pocket | Toward helices α4/α5 | To be determined via docking |
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : Estimated at ~268 g/mol (based on analog in ), within the range for CNS permeability.
- Stability : Piperidine derivatives with bulky substituents (e.g., diacetates in ) show improved stability, suggesting the methyl group in this compound may confer similar benefits.
- Hazard Profile : Brominated analogs are typically classified as irritants (Xi), necessitating careful handling.
Biological Activity
1-(5-Bromo-2-methylbenzyl)piperidine is a compound belonging to the piperidine class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a bromine atom at the 5-position of the benzyl group attached to a piperidine ring. The presence of the bromine substituent plays a crucial role in modulating the compound's reactivity and biological activity.
Synthesis Method:
The synthesis typically involves:
- Starting Materials: 5-bromo-2-methylbenzyl chloride.
- Reaction Mechanism: Nucleophilic substitution with piperidine in an organic solvent like dichloromethane or tetrahydrofuran, often using a base such as triethylamine to facilitate the reaction.
- Conditions: The reaction is generally conducted under reflux conditions to ensure complete conversion.
Antibacterial Properties
Recent studies have investigated the antibacterial activity of various piperidine derivatives, including this compound. Research indicates that halogenated compounds often exhibit enhanced antibacterial properties due to their ability to interact with bacterial cell membranes and inhibit growth.
Key Findings:
- In vitro tests have shown that halogenated piperidines can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents against resistant strains of bacteria .
- The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
Antifungal Activity
In addition to antibacterial effects, some studies have highlighted antifungal activity associated with piperidine derivatives. Compounds structurally similar to this compound have shown promising results against various fungal strains, indicating a broad spectrum of antimicrobial activity.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Receptor Binding: Interaction with specific receptors or enzymes, altering their activity.
- Cell Membrane Disruption: Halogenated compounds may disrupt bacterial cell membranes, leading to cell lysis and death.
- Enzyme Inhibition: Some studies suggest that piperidine derivatives can inhibit key enzymes involved in metabolic pathways in bacteria and fungi.
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
